molecular formula C12H18ClNO3S B2429216 3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride CAS No. 1225596-68-8

3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride

Cat. No.: B2429216
CAS No.: 1225596-68-8
M. Wt: 291.79
InChI Key: KZTJGODEIHLNBR-UHFFFAOYSA-N
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Description

3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride is a versatile chemical compound with a unique structure that enables its diverse applications in scientific research. This compound is particularly noted for its potential in drug development and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride typically involves a multi-step process. The initial step often includes the reaction of 3-methoxybenzylamine with thiolane-1,1-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced technologies like microwave-assisted synthesis can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions involving this compound are generally carried out under controlled temperatures and pressures to ensure optimal yields. Solvents like ethanol, methanol, and dichloromethane are commonly used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions typically produce thiols or thioethers.

Scientific Research Applications

3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a crucial role in biological processes. The compound’s unique structure allows it to modulate these targets, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Shares a similar methoxyphenyl group but differs in its boronic acid functionality.

    Dimethyl 2,6-pyridinedicarboxylate: Contains a pyridine ring and carboxylate groups, offering different reactivity and applications.

Uniqueness

What sets 3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride apart is its thiolane-1,1-dione core, which imparts unique chemical properties and reactivity. This structural feature enables its diverse applications and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S.ClH/c1-16-12-4-2-3-10(7-12)8-13-11-5-6-17(14,15)9-11;/h2-4,7,11,13H,5-6,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTJGODEIHLNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2CCS(=O)(=O)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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